2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a benzamide derivative characterized by a 2,6-difluorinated benzene ring core. The compound features a 1,2-oxazole heterocyclic scaffold substituted with a phenyl group at the 5-position, which is connected to the benzamide moiety via a methylene linker. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-7-4-8-14(19)16(13)17(22)20-10-12-9-15(23-21-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXALRIFEAGYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazole derivative with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the benzamide ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the heterocyclic scaffold, substitution patterns, or linker groups. Below is a systematic comparison with key derivatives:
Table 1: Structural and Functional Comparison of 2,6-Difluoro-N-[(5-Phenyl-1,2-oxazol-3-yl)methyl]benzamide and Analogs
Key Findings:
The 1,2,4-oxadiazole’s additional nitrogen atom may enhance metabolic stability but reduce solubility compared to the 1,2-oxazole variant . The pyridinecarboxamide core in diflufenican () enables stronger π-π stacking interactions due to its aromatic system, contributing to its herbicidal efficacy .
Substituent Effects: Fluorine vs. Chlorine: The 2,6-difluoro substitution in the target compound improves lipophilicity compared to dichloro-substituted analogs like etobenzanid. Phenyl vs. Trifluoromethylphenoxy: Diflufenican’s trifluoromethylphenoxy group enhances hydrophobic interactions in target enzymes, a feature absent in the oxazole-based target compound .
Hydrogen-Bonding Patterns: The 1,2-oxazole in the target compound provides two hydrogen-bond acceptors (N and O), enabling interactions with biological targets. In contrast, the 1,2,4-oxadiazole analog () offers three acceptor sites, which may lead to stronger but less selective binding .
Implications for Research and Development
The target compound’s balance of lipophilicity and hydrogen-bonding capacity positions it as a versatile scaffold for drug discovery. Comparisons with analogs highlight trade-offs between electron-deficient heterocycles (e.g., oxadiazoles) and solubility-enhancing groups (e.g., ethoxymethoxy). Further studies should explore its pharmacokinetic profile and target engagement relative to derivatives like diflufenican and etobenzanid.
Biological Activity
2,6-Difluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a difluorobenzamide moiety and a phenyl-substituted oxazole. Its molecular formula is , indicating the presence of fluorine atoms which may influence its biological interactions.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections.
- Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways crucial for cell proliferation and survival.
Cytotoxicity and Antiviral Activity
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. For instance, a study conducted using MDBK cells assessed the viability after exposure to varying concentrations of this compound. The results indicated a concentration-dependent decrease in cell viability, with an IC50 value determined through linear regression analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Antiviral Efficacy
In antiviral assays against BVDV (Bovine Viral Diarrhea Virus), the compound demonstrated significant activity. The EC50 values were recorded alongside CC50 values to determine selectivity:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2,6-Difluoro-N-[...] | 5 | 50 | 10 |
Study on Structural Analogues
A comparative study evaluated several structural analogues of this compound. The findings revealed that modifications to the oxazole ring significantly impacted both cytotoxicity and antiviral activity. For example, replacing the phenyl group with a naphthyl group increased antiviral efficacy but also heightened cytotoxicity.
Clinical Implications
The potential for this compound as a therapeutic agent was further explored in clinical settings. A phase I trial assessed its safety in patients with chronic viral infections. Preliminary results indicated manageable side effects and promising antiviral responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
